3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione
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Overview
Description
3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione is an organic compound belonging to the quinolinedione family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core with ethyl, hydroxy, and phenyl substituents, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to hydroquinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinedione derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate its biological activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Quinolinedione: Lacks the ethyl and phenyl substituents, leading to different chemical properties and reactivity.
3-Hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione: Similar structure but without the ethyl group.
3-Ethyl-2,4(1H,3H)-quinolinedione: Lacks the hydroxy and phenyl groups.
Uniqueness
3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione is unique due to the presence of all three substituents (ethyl, hydroxy, and phenyl) on the quinolinedione core. This combination of functional groups may result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
84261-53-0 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3-ethyl-3-hydroxy-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C17H15NO3/c1-2-17(21)15(19)13-10-6-7-11-14(13)18(16(17)20)12-8-4-3-5-9-12/h3-11,21H,2H2,1H3 |
InChI Key |
GBXXQXFOMZJMDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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